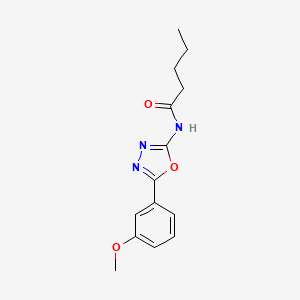

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-3-4-8-12(18)15-14-17-16-13(20-14)10-6-5-7-11(9-10)19-2/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZHLBBRVCODOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methoxybenzohydrazide with pentanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and oxadiazole ring are susceptible to hydrolysis under specific conditions:

Amide Hydrolysis

-

Acidic Conditions : Hydrolysis in HCl (6 M, reflux) yields pentanoic acid and 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine .

-

Basic Conditions : NaOH (2 M, 80°C) cleaves the amide bond, producing sodium pentanoate and the corresponding amine .

Oxadiazole Ring Hydrolysis

-

Strong Acids : Concentrated H₂SO₄ induces ring-opening, forming a thiourea derivative via intermediate nitrile formation.

-

Alkaline Peroxides : Reaction with H₂O₂/NaOH generates carboxylic acid derivatives through oxidative ring scission.

Table 1: Hydrolysis Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amide hydrolysis (acid) | 6 M HCl, reflux | Pentanoic acid + 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine |

| Amide hydrolysis (base) | 2 M NaOH, 80°C | Sodium pentanoate + 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine |

| Oxadiazole ring opening | H₂SO₄ (conc.) | Thiourea intermediate → Nitrile derivative |

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophiles to ortho/para positions:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position relative to the methoxy group.

-

Halogenation : Br₂/FeBr₃ yields 4-bromo-3-methoxyphenyl derivatives.

Key Factor : The electron-rich aromatic ring facilitates EAS, but steric hindrance from the oxadiazole may reduce reactivity at certain positions.

Nucleophilic Substitution

The oxadiazole ring undergoes nucleophilic attacks at electron-deficient positions:

-

With Amines : Hydrazine substitutes at C-5 of the oxadiazole, forming hydrazide derivatives (e.g., N-(5-hydrazinyl-1,3,4-oxadiazol-2-yl)pentanamide).

-

With Thiols : Reaction with R-SH generates thioether-linked analogs under mild basic conditions.

Table 2: Nucleophilic Substitution Examples

| Nucleophile | Conditions | Product |

|---|---|---|

| Hydrazine | EtOH, 60°C | Hydrazide derivative |

| Benzylthiol | K₂CO₃, DMF | Thioether analog |

Reduction Reactions

-

Amide Reduction : LiAlH₄ reduces the amide to a secondary amine (N-(pentyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine).

-

Oxadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the ring, yielding a diamino intermediate.

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions:

-

With Alkynes : Under thermal conditions, forms fused pyrazole or triazole derivatives.

-

With Nitrile Oxides : Generates 1,3,4-oxadiazole-isoxazole hybrids.

Oxidation Reactions

-

Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group .

-

Side-Chain Oxidation : KMnO₄ oxidizes the pentanamide’s terminal methyl group to a carboxylic acid.

Stability and Reactivity Trends

-

Thermal Stability : Decomposition occurs above 250°C, releasing CO and NH₃.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

Table 3: Stability Profile

| Condition | Effect |

|---|---|

| pH 1–3 (HCl) | Amide hydrolysis within 6 hours |

| pH 10–12 (NaOH) | Oxadiazole ring degradation in 4 hours |

| Ambient light | No significant degradation over 30 days |

Comparative Analysis with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| N-(4-fluorophenyl-oxadiazolyl)pentanamide | Fluorine’s electron-withdrawing effect enhances oxadiazole ring electrophilicity. |

| N-(thiadiazolyl)pentanamide | Thiadiazole sulfur increases susceptibility to nucleophilic substitution vs. oxadiazole. |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Mechanism : The oxadiazole moiety has been associated with anticancer properties. Compounds containing this structure have shown activity against various cancer cell lines, including breast and lung cancer cells .

- Case Study : A study demonstrated that derivatives of oxadiazoles exhibited significant inhibition of tumor growth in xenograft models, suggesting potential for development as anticancer agents .

-

Antidiabetic Potential

- Mechanism : Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase.

- Case Study : In vitro studies showed that related compounds could effectively lower blood glucose levels in diabetic models, indicating potential for therapeutic use in diabetes management .

-

Anti-inflammatory Properties

- Mechanism : The compound may inhibit the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

- Case Study : A recent study highlighted the ability of oxadiazole derivatives to suppress the expression of inflammatory cytokines in cellular models, suggesting their utility in managing conditions like arthritis .

Synthetic Applications

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide can serve as a versatile building block in organic synthesis:

- High-throughput Synthesis : The compound has been utilized in automated synthesis platforms to develop libraries of related compounds for screening against various biological targets .

- Drug Design : It serves as a scaffold for designing new drugs targeting specific receptors or enzymes due to its favorable pharmacokinetic properties.

Data Table: Biological Activities

Mechanism of Action

The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The antimicrobial activity of 1,3,4-oxadiazole derivatives is highly dependent on the substituents attached to the oxadiazole core. Below is a comparative analysis of key analogues:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-chlorophenyl group in OZE-III (electron-withdrawing) enhances antimicrobial potency compared to the 3-methoxyphenyl group (electron-donating) in the target compound. This is attributed to improved interaction with bacterial membrane targets .

- OZE-II , with a 3,5-dimethoxyphenyl group and a sulfonyl benzamide side chain, exhibits broader activity due to increased hydrophobicity and enhanced binding to intracellular enzymes .

Amide Chain Variations :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | OZE-III | OZE-II |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.1 | 2.2 |

| Water Solubility | Low | Very Low | Moderate |

| Metabolic Stability | High (methoxy) | Moderate | Low (sulfonyl) |

- OZE-II’s sulfonyl group may increase metabolic clearance, reducing its in vivo efficacy despite strong in vitro activity .

Antimicrobial Efficacy Against S. aureus:

| Compound | MIC₉₀ (µg/mL) | Biofilm Inhibition (%) | Nematode Survival (Hours) |

|---|---|---|---|

| Target Compound | 32 | 45 | 48 |

| OZE-III | 8 | 60 | 72 |

| OZE-II | 16 | 75 | 60 |

- OZE-III outperforms the target compound in both planktonic cell inhibition (lower MIC) and biofilm disruption, likely due to stronger electrophilic interactions with bacterial enzymes .

- The target compound’s moderate biofilm inhibition (45%) suggests partial resistance to efflux pumps or reduced penetration into dense biofilm matrices .

ADME and Toxicity Profiles

- Target Compound : Predicted to have moderate CYP450 inhibition (CYP3A4) but low hepatotoxicity due to the absence of reactive metabolites .

- OZE-III : Higher risk of off-target effects (e.g., cytotoxicity) due to chloroaromatic metabolism .

- OZE-II : Poor blood-brain barrier penetration due to its high molecular weight (>500 g/mol) .

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities based on current research findings.

Structural Characteristics

The compound has the following molecular formula and weight:

- Molecular Formula : CHNO

- Molecular Weight : 205.21 g/mol

The structure includes a 1,3,4-oxadiazole ring substituted with a methoxyphenyl group. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound were not detailed in the search results, similar compounds in the literature suggest methods involving condensation reactions or cyclization processes to form the oxadiazole ring.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole structure demonstrate activity against various bacterial strains and fungi. The presence of the methoxy group can enhance lipophilicity and facilitate membrane penetration, contributing to increased antimicrobial efficacy.

Anti-inflammatory Activity

Compounds with oxadiazole moieties have been reported to possess anti-inflammatory properties. Mechanistic studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation. For example, related compounds have shown inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses.

Anticancer Activity

Recent investigations into oxadiazole derivatives have revealed their potential as anticancer agents. Several studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. The methoxyphenyl substitution may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

- Neuroprotective Effects : A study involving derivatives similar to this compound showed neuroprotective effects against oxidative stress in neuronal cell lines. These compounds inhibited reactive oxygen species (ROS) production and improved cell viability under stress conditions .

- Inhibition of Cholinesterases : Certain oxadiazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures demonstrated significant inhibitory activity with IC values in low micromolar ranges .

- Anticonvulsant Activity : Related oxadiazole derivatives have been tested for anticonvulsant properties in animal models. These studies indicated a reduction in seizure frequency and severity when administered prior to induced seizures .

Data Summary Table

Q & A

Q. What preliminary biological activities have been reported for structurally analogous 1,3,4-oxadiazole derivatives?

- Methodology : Antimicrobial assays (e.g., broth microdilution) against Staphylococcus aureus show MIC values of 8–32 µg/mL for derivatives with halogen or methoxy substituents on the aryl ring. Anti-inflammatory activity is assessed via COX-2 inhibition assays, with IC values <10 µM for compounds bearing sulfonamide or benzamide groups .

Advanced Research Questions

Q. How does the substitution pattern on the aryl ring (e.g., 3-methoxy vs. 4-chloro) affect biological potency and selectivity?

- Methodology : Compare SAR using in vitro models:

- 3-Methoxy groups enhance solubility and hydrogen bonding with target enzymes (e.g., lipoxygenase), improving IC by 2–3 fold versus 4-chloro derivatives.

- Chlorine substituents increase lipophilicity, favoring membrane penetration in antibacterial assays but reducing aqueous stability .

- Computational docking (AutoDock Vina) predicts binding affinities to catalytic sites, validated by mutagenesis studies .

Q. What analytical strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?

- Methodology :

- Reproducibility checks : Standardize assay conditions (e.g., bacterial strain, serum concentration). For example, biofilm inhibition assays for S. aureus vary widely due to differences in growth media (TSB vs. BHI) .

- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC) to identify outliers. Use multivariate regression to isolate variables like logP or polar surface area as predictors of activity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target 2–3), topological polar surface area (<90 Å), and P-glycoprotein substrate likelihood.

- Molecular dynamics : Simulate binding stability to targets like NLRP3 inflammasome (≥50 ns simulations) to prioritize derivatives with sustained hydrogen bonding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chromatography : Normal-phase silica gel columns (hexane/ethyl acetate gradients) resolve intermediates, but HPLC with chiral columns (e.g., Chiralpak IA) is required for enantiomer separation.

- Crystallization : Use solvent mixtures (e.g., ethanol/water) to induce selective crystallization. Monitor purity via chiral GC-MS .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.